Bms-202

Description

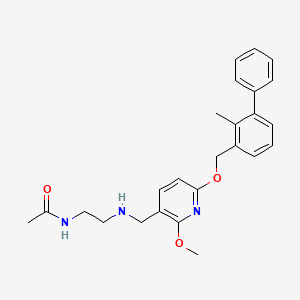

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-18-22(10-7-11-23(18)20-8-5-4-6-9-20)17-31-24-13-12-21(25(28-24)30-3)16-26-14-15-27-19(2)29/h4-13,26H,14-17H2,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDPSOYOYVELLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675203-84-5 | |

| Record name | BMS-202 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDA2HUE7KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of BMS-202: A Technical Deep Dive into a Novel PD-L1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and preclinical characterization of BMS-202, a potent, non-peptidic small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). This compound represents a significant advancement in the field of cancer immunotherapy by offering an alternative to monoclonal antibody-based treatments. This document provides a comprehensive overview of the key experiments, quantitative data, and the underlying mechanism of action that led to the identification and validation of this promising therapeutic candidate.

Core Discovery and Mechanism of Action

This compound was identified through a high-throughput screening campaign utilizing a Homogeneous Time-Resolved Fluorescence (HTRF)-based assay to screen for compounds that disrupt the interaction between PD-1 and PD-L1.[1][2] Subsequent biophysical and structural studies revealed a unique mechanism of action. Unlike monoclonal antibodies that typically block the PD-1/PD-L1 binding interface, this compound binds directly to PD-L1 and induces its dimerization.[1][3] This induced homodimerization of PD-L1 sterically hinders its interaction with the PD-1 receptor, thereby preventing the transmission of inhibitory signals to T cells and restoring their anti-tumor activity.[1]

The binding of this compound occurs at a deep hydrophobic pocket at the interface of the PD-L1 dimer.[3] This interaction not only stabilizes the dimeric form of PD-L1 but also involves hydrophobic surfaces that are crucial for the physiological PD-1/PD-L1 interaction.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical assays.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Binding Affinity | IC50 | 18 nM | HTRF Assay | [3][4][5] |

| Kd | 8 µM | - | [3][4] | |

| IC50 | 235 nM | HTRF Assay | [4] | |

| Cell Proliferation | IC50 | 15 µM | SCC-3 | [3] |

| IC50 | 10 µM | Jurkat | [3] | |

| In Vivo Efficacy | Dosage | 20 mg/kg | Humanized MHC-dKO NOG mice | [3] |

| Administration | Intraperitoneal injection | Humanized MHC-dKO NOG mice | [3] | |

| Tumor Growth Inhibition | 41% | SCC-3 xenograft | [6] | |

| Dosage | 30 mg/kg or 60 mg/kg | B16-F10 melanoma-bearing mice | [4] | |

| Administration | Oral gavage | B16-F10 melanoma-bearing mice | [4] |

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by this compound and the general experimental workflow for its discovery and validation.

Caption: PD-1/PD-L1 signaling pathway and the inhibitory mechanism of this compound.

Caption: General workflow for the discovery and preclinical development of this compound.

Detailed Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay was central to the discovery of this compound, enabling the high-throughput screening for inhibitors of the PD-1/PD-L1 interaction.

Principle: The assay measures the proximity of two molecules, in this case, recombinant PD-1 and PD-L1 proteins, which are tagged with a FRET donor (Europium cryptate, EuK) and an acceptor (XL665), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A compound that inhibits this interaction will lead to a decrease in the HTRF signal.[4]

Protocol:

-

Reagents:

-

Tag2-PD-1 (recombinant protein)

-

Tag1-PD-L1 (recombinant protein)

-

This compound or other test compounds

-

Anti-Tag1-EuK (HTRF donor)

-

Anti-Tag2-XL665 (HTRF acceptor)

-

Binding Domain diluent buffer

-

-

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer. A typical concentration range would be from 0.15 nM to 1000 nM.[4]

-

In a 384-well plate, add Tag2-PD-1 (final concentration 20 nM) and the test compound.[4]

-

Add Tag1-PD-L1 (final concentration 2 nM) to initiate the binding reaction.[4]

-

Incubate the plate for 15 minutes at room temperature.[4]

-

Add a detection mixture containing anti-Tag1-EuK (final concentration 1.83 nM) and anti-Tag2-XL665 (final concentration 66.7 nM).[4]

-

Incubate for 2 hours at room temperature.[7]

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (OD665 nm / OD620 nm) x 10^4 and plot the results against the compound concentration to determine the IC50 value.[4]

-

Cell Proliferation Assay

This assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the impact of this compound on the proliferation of cancer cells and activated T cells.

Principle: The proliferation of cells is measured in the presence of varying concentrations of this compound. A reduction in cell proliferation indicates a cytotoxic or cytostatic effect of the compound.

Protocol (for SCC-3 and Jurkat cells):

-

Cell Lines:

-

SCC-3 (strongly PD-L1-positive squamous cell carcinoma)

-

Jurkat (T lymphocyte cell line, activated with anti-CD3 antibody to induce PD-1 expression)

-

-

Reagents:

-

Complete cell culture medium

-

This compound

-

Anti-CD3 antibody (for Jurkat cell activation)

-

Cell proliferation reagent (e.g., WST-1, CellTiter-Glo)

-

-

Procedure:

-

Seed SCC-3 or pre-activated Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well.[8]

-

Add serial dilutions of this compound to the wells. A typical concentration range is 0-100 µM.[3]

-

Incubate the plates for 4 days at 37°C in a humidified CO2 incubator.[3]

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence on a plate reader.

-

Calculate the percentage of cell proliferation relative to the untreated control and determine the IC50 value.

-

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. The mice are then treated with this compound, and tumor growth is monitored over time to assess the compound's ability to inhibit tumor progression.

Protocol (B16-F10 Melanoma Model):

-

Animal Model:

-

Male C57BL/6 mice or other suitable immunocompromised strain.

-

-

Cell Line:

-

B16-F10 melanoma cells (1 x 10^5 cells per mouse).[4]

-

-

Reagents:

-

This compound

-

Vehicle control (e.g., saline)

-

Matrigel

-

-

Procedure:

-

Inject B16-F10 cells mixed with Matrigel subcutaneously into the dorsal area of the mice.[4]

-

On day 2 post-injection, randomize the mice into treatment and control groups.[4]

-

Administer this compound (e.g., 30 or 60 mg/kg) or vehicle control via oral gavage twice daily.[4]

-

Measure tumor dimensions with calipers on specified days (e.g., days 7, 9, 11, 14, 16, 18, and 20).[4]

-

Calculate tumor volume using the formula: Volume = 0.5 x length x width^2.[4]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

T Cell Activation Assay (IFN-γ Release)

This assay measures the ability of this compound to restore T cell effector function by quantifying the release of interferon-gamma (IFN-γ), a key cytokine in the anti-tumor immune response.

Principle: Co-culture of T cells with PD-L1-expressing cells leads to T cell exhaustion and reduced IFN-γ production. This compound, by blocking the PD-1/PD-L1 interaction, is expected to rescue T cell function and increase IFN-γ secretion.

Protocol:

-

Cells:

-

Human CD3+ T cells (isolated from peripheral blood)

-

Human PD-L1 protein or a PD-L1 expressing cell line

-

-

Reagents:

-

This compound

-

Anti-CD3 and anti-CD28 antibodies (to activate T cells)

-

Human IFN-γ ELISA kit

-

-

Procedure:

-

Plate human CD3+ T cells (1 x 10^5 cells/well) in a 96-well plate.[4]

-

Add anti-CD3 and anti-CD28 antibodies (final concentration 1 µg/mL each) to activate the T cells.[4]

-

Add human PD-L1 protein (final concentration 10 nM) to the wells to induce T cell inhibition.[4]

-

Add serial dilutions of this compound (e.g., 0.01, 0.1, 1, and 10 µM).[4]

-

Incubate the plate for 72 hours at 37°C.[4]

-

Collect the cell culture supernatants.

-

Measure the concentration of IFN-γ in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Conclusion

The discovery of this compound marks a pivotal moment in the development of small molecule cancer immunotherapies. Its unique mechanism of inducing PD-L1 dimerization provides a powerful new strategy to overcome immune suppression in the tumor microenvironment. The comprehensive preclinical data, from initial HTRF screening to in vivo efficacy models, underscores the potential of this compound as a promising therapeutic agent. This technical guide provides a foundational understanding of the key experimental methodologies and data that have defined the discovery and characterization of this novel PD-L1 inhibitor, serving as a valuable resource for researchers and drug development professionals in the field of oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to BMS-202: A Small Molecule Inhibitor of the PD-1/PD-L1 Interaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of BMS-202, a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. Detailed experimental protocols and data are presented to support further research and development in the field of cancer immunotherapy.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, non-peptidic small molecule. Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure:

IUPAC Name: N-(2-(((2-methoxy-6-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)pyridin-3-yl)methyl)amino)ethyl)acetamide[1]

CAS Number: 1675203-84-5[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₉N₃O₃ | [3] |

| Molecular Weight | 419.52 g/mol | [2][3] |

| Purity | >98% | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 110.90 ± 0.54 °C | [5] |

| Solubility | DMSO: ≥ 100 mg/mL (238.37 mM) | [6] |

| logP | 4.37 - 5.10 | [5] |

Mechanism of Action

This compound functions as an inhibitor of the PD-1/PD-L1 immune checkpoint pathway. Unlike monoclonal antibodies that block the interaction extracellularly, this compound has a unique mechanism of action. It binds directly to PD-L1, inducing its dimerization.[3][4] This homodimerization of PD-L1 sterically hinders its interaction with the PD-1 receptor on T-cells, thereby preventing the transmission of inhibitory signals and restoring T-cell-mediated anti-tumor immunity.[7] The crystal structure of the this compound/PD-L1 complex reveals that the inhibitor binds to a hydrophobic pocket at the dimer interface.[3]

Caption: this compound induces PD-L1 dimerization, blocking PD-1 interaction and T-cell inhibition.

In Vitro Efficacy

A variety of in vitro assays have been employed to characterize the biological activity of this compound.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Endpoint | Result | Reference |

| HTRF Binding Assay | - | PD-1/PD-L1 Interaction | IC₅₀ = 18 nM | [4] |

| Cell Proliferation | SCC-3 (PD-L1 positive) | Inhibition of Proliferation | IC₅₀ = 15 µM | [2] |

| Cell Proliferation | Jurkat (anti-CD3 activated) | Inhibition of Proliferation | IC₅₀ = 10 µM | [2] |

| Cytotoxicity | HaCaT, NHEK | Cell Viability | Dose-dependent reduction at high concentrations (>100 µM) | [5] |

| IFN-γ Secretion | Human CD3+ T-cells | Cytokine Release | Increased IFN-γ production | [8] |

| Cell Migration/Invasion | Glioblastoma cells | Inhibition of Migration/Invasion | Significant inhibition | [5] |

Detailed Experimental Protocols

This assay quantifies the ability of this compound to inhibit the interaction between PD-1 and PD-L1.

-

Materials:

-

Recombinant human PD-1 protein (e.g., tagged with Tag2)

-

Recombinant human PD-L1 protein (e.g., tagged with Tag1)

-

Anti-Tag1-EuK (HTRF donor) and anti-Tag2-XL665 (HTRF acceptor)

-

This compound (or PCC0208025, a resynthesized version)

-

Assay buffer (e.g., Binding Domain diluent buffer)

-

384-well low volume plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add Tag2-PD-1 (final concentration ~20 nM), this compound at various concentrations, and Tag1-PD-L1 (final concentration ~2 nM).[1]

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.[1]

-

Add a mixture of anti-Tag1-EuK (final concentration ~1.83 nM) and anti-Tag2-XL665 (final concentration ~66.7 nM).[1]

-

Incubate for a specified period (e.g., 2 hours) at room temperature.

-

Read the plate on an HTRF reader, measuring emissions at 665 nm and 620 nm following excitation at 337 nm.

-

Calculate the HTRF ratio (OD₆₆₅ nm / OD₆₂₀ nm) x 10⁴ and plot against this compound concentration to determine the IC₅₀.[1]

-

References

- 1. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. oncotarget.com [oncotarget.com]

- 4. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]

- 5. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Impact of BMS-202 on Melanoma Cells: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule inhibitor BMS-202 and its multifaceted effects on melanoma cells. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current preclinical findings, focusing on the direct anti-tumor activities of this compound beyond its established role as a PD-L1 inhibitor. The information presented herein is crucial for understanding its mechanism of action and potential therapeutic applications in melanoma.

Core Mechanism of Action

This compound is a non-peptidic small molecule inhibitor that directly targets the Programmed Death-Ligand 1 (PD-L1).[1][2][3] By binding to PD-L1, this compound effectively blocks the interaction between PD-1 and PD-L1, a critical pathway in tumor immune evasion.[1][2][3] Structurally, this compound, chemically known as N-(2-((2-Methoxy-6-(2-methyl-biphenyl-3-ylmethoxy)-pyridin-3-ylmethyl)-amino)-ethyl)-acetamide, belongs to a biphenyl scaffold derivative.[4] It induces the dimerization of PD-L1, occluding the PD-1 binding surface.[5][6][7] Beyond its canonical immune checkpoint blockade, recent studies have revealed that this compound exerts direct effects on melanoma cells.[1][2][3]

Direct Anti-Tumor Effects on Melanoma Cells

Recent research has demonstrated that this compound has a direct impact on the cellular functions of A375 human melanoma cells.[1][2][3][8][9] These effects are independent of its role in the tumor microenvironment and suggest a dual mechanism of action.

Inhibition of Cell Viability, Migration, and Invasion

This compound has been shown to significantly inhibit the viability of A375 melanoma cells.[1][2] Furthermore, it impairs the migratory and invasive capabilities of these cancer cells.[1][2] A study demonstrated these effects after treating A375 cells with a 5 µM concentration of this compound for 24 hours.[1][2]

Induction of Apoptosis

This compound promotes apoptosis in melanoma cells.[1][2][3][8][9] This is evidenced by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2 at both the mRNA and protein levels.[1][2] The modulation of these key apoptosis-related genes underscores the direct cytotoxic potential of this compound against melanoma cells.[1][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound's effects on melanoma cells.

| Parameter | Cell Line | Value | Reference |

| IC50 (PD-1/PD-L1 Binding) | - | 18 nM | [5] |

| HTRF Binding Assay | 0.018 µM | [10] | |

| HTRF Binding Assay | 235 nM | [11][12] | |

| IC50 (Cell Viability) | A375 Melanoma Cells | ~5 µM (at 24h) | [1][2] |

| SCC-3 Cells | 15 µM (at 4 days) | [5] | |

| Jurkat Cells (anti-CD3 activated) | 10 µM (at 4 days) | [5] |

| In Vivo Study | Model | Treatment | Outcome | Reference |

| Tumor Growth Inhibition | B16-F10 Melanoma-bearing Mice | 30 mg/kg and 60 mg/kg PCC0208025 (this compound) | Significant decrease in tumor weight and volume. | [11][12] |

| Pharmacokinetics | B16-F10 Melanoma-bearing Mice | Single dose of 60 mg/kg PCC0208025 (this compound) | Plasma concentrations: 4.36 nM (1h), 3.94 nM (3h), 3.16 nM (8h). Tumor concentrations: 160.7 nmol/kg (1h), 196.7 nmol/kg (3h), 127.3 nmol/kg (8h). | [11][12] |

Role in Mitochondrial Function

Intriguingly, this compound has been observed to localize within the mitochondria of A375 melanoma cells.[1][2][3][8][9] It is suggested that mitochondrial PD-L1 may be a key regulator of mitophagy and chemoresistance.[1] While promoting apoptosis, this compound also appears to enhance mitochondrial function.[1][2][3][8][9] However, the inhibition of mitochondrial function has been shown to enhance the anti-tumor effects of this compound, indicating a complex interplay that warrants further investigation.[1][2][3][8][9]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate A375 melanoma cells in 96-well plates at a specified density.

-

Treatment: After cell adherence, treat the cells with varying concentrations of this compound. A control group with no treatment is maintained.

-

Incubation: Incubate the plates for a defined period (e.g., 24 hours).

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for the time recommended by the manufacturer.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.

Western Blotting

-

Protein Extraction: Lyse the treated and control A375 cells using RIPA buffer supplemented with a protease inhibitor cocktail to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Electrophoresis: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PD-L1, Bax, Bcl-2, PARP, Caspase-3) overnight at 4°C.[1][3]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription-Quantitative PCR (RT-qPCR)

-

RNA Extraction: Isolate total RNA from treated and control A375 cells using an RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the genes of interest (e.g., Bax, Bcl-2), and a suitable qPCR master mix.

-

Analysis: Analyze the amplification data to determine the relative mRNA expression levels of the target genes, often normalized to a housekeeping gene.

Conclusion

This compound demonstrates a promising dual-action anti-melanoma profile. In addition to its function as a PD-L1 checkpoint inhibitor, it directly suppresses melanoma cell viability, motility, and induces apoptosis. The unexpected role of this compound in modulating mitochondrial function opens new avenues for research and therapeutic strategies. The data and protocols presented in this guide offer a solid foundation for further investigation into the clinical potential of this compound in melanoma treatment.

References

- 1. Direct effects of the small molecule PD-L1 inhibitor this compound on A375 melanoma cells: Anti-tumor activity accompanied by increased mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Direct effects of the small molecule PD‑L1 inhibitor BMS‑202 on A375 melanoma cells: Anti‑tumor activity accompanied by increased mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice | PLOS One [journals.plos.org]

BMS-202: A Small-Molecule Checkpoint Inhibitor Forging a New Path in Cancer Immunotherapy

For Immediate Release

In the rapidly evolving landscape of cancer treatment, a new class of small-molecule inhibitors is emerging as a promising alternative to traditional antibody-based therapies. At the forefront of this innovation is BMS-202, a potent and selective inhibitor of the Programmed Death-Ligand 1 (PD-L1) protein. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the key experimental data supporting its development as a next-generation immuno-oncology agent.

Abstract

This compound is a small-molecule inhibitor that effectively disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, a critical immune checkpoint pathway exploited by cancer cells to evade immune surveillance.[1][2][3][4][5] Unlike monoclonal antibodies, this compound offers the potential for oral bioavailability, improved tissue penetration, and a different modality of target engagement.[6][7][8][9] This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides an overview of experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction: The Rationale for Small-Molecule PD-L1 Inhibition

The PD-1/PD-L1 axis is a pivotal negative regulator of T-cell activation.[7] Tumor cells often upregulate PD-L1 to engage with PD-1 on activated T-cells, leading to T-cell exhaustion and immune escape.[7] While monoclonal antibodies targeting this pathway have revolutionized cancer treatment, they are associated with limitations such as immunogenicity, high manufacturing costs, and poor penetration into the tumor microenvironment.[7][8][9] Small molecules like this compound represent a compelling alternative, offering the potential to overcome these challenges.[8]

Mechanism of Action: A Unique Approach to PD-L1 Blockade

This compound functions by directly binding to PD-L1.[2] This binding event induces the dimerization of PD-L1 on the cell surface.[10][11][12] The formation of this this compound-stabilized PD-L1 dimer sterically hinders the interaction with the PD-1 receptor on T-cells, thereby preventing the transmission of the inhibitory signal and restoring T-cell-mediated anti-tumor immunity.[10][11]

Signaling Pathway

The binding of PD-L1 to PD-1 on T-cells initiates a signaling cascade that suppresses T-cell activity. This compound, by preventing this initial interaction, effectively blocks this downstream signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. journals.plos.org [journals.plos.org]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

In-Depth Technical Guide: The Dimerization Mechanism of BMS-202 with PD-L1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which the small molecule inhibitor, BMS-202, antagonizes the PD-1/PD-L1 immune checkpoint. The core of its mechanism lies in the induction of Programmed Death-Ligand 1 (PD-L1) dimerization, which sterically hinders its interaction with the PD-1 receptor on T-cells, thereby restoring anti-tumor immunity. This document details the binding mechanism, quantitative metrics, experimental protocols for characterization, and the relevant signaling pathways.

Core Mechanism: Induced Dimerization of PD-L1

This compound is a potent, non-peptidic small molecule that inhibits the PD-1/PD-L1 interaction.[1] Unlike therapeutic antibodies that typically bind to the extracellular domain of either PD-1 or PD-L1 to block their interaction, this compound employs a novel mechanism of action.[2] Biophysical and crystallographic studies have revealed that this compound binds directly to PD-L1 and induces its homodimerization.[2][3]

One molecule of this compound is located at the center of the PD-L1 homodimer, fitting into a deep hydrophobic pocket formed at the interface of the two PD-L1 monomers.[1][2] This binding event stabilizes the dimeric conformation of PD-L1.[4] The formation of this this compound-induced PD-L1 dimer physically obstructs the binding site for PD-1.[5][6] The binding site of the inhibitor and the intermolecular interactions within the dimer involve the same surface on PD-L1 that is crucial for its interaction with PD-1.[5][6] This dimerization-related occlusion of the PD-1 interaction surface is the fundamental reason for the inhibitory activity of this compound.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various assays.

Table 1: Binding Affinity and Inhibitory Potency of this compound

| Parameter | Value | Assay Method | Reference |

| IC50 | 18 nM | HTRF | [1][7] |

| IC50 | 235 nM | HTRF | [3] |

| IC50 | 654.4 nM | Surface Plasmon Resonance (SPR) | [8] |

| KD | 8 µM | Not Specified | [1][7] |

Table 2: Cellular Activity of this compound

| Cell Line | Effect | IC50 | Reference |

| SCC-3 (PD-L1 positive) | Inhibition of proliferation | 15 µM | [1][7] |

| Jurkat (anti-CD3 activated) | Inhibition of proliferation | 10 µM | [1][7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes.

Caption: this compound induces PD-L1 dimerization, blocking PD-1 binding and restoring T-cell function.

Caption: Workflow for characterizing this compound's interaction with PD-L1.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Protein Expression and Purification of PD-L1 (for structural and biophysical studies)

This protocol is a representative method for obtaining purified PD-L1 for use in various assays.

-

Cloning and Expression:

-

The DNA encoding the extracellular domain of human PD-L1 is cloned into an E. coli expression vector (e.g., pET30(+)) with a purification tag (e.g., His-tag).[2]

-

The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[2]

-

A large-scale culture is grown in appropriate media (e.g., LB broth) at 37°C to an optimal cell density (OD600 of ~0.6-0.8).

-

Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 1 mM) and the culture is incubated for several hours at a reduced temperature (e.g., 30°C) to enhance soluble protein expression.[9]

-

-

Purification:

-

Cells are harvested by centrifugation and lysed (e.g., by sonication) in a lysis buffer.

-

The soluble fraction is clarified by centrifugation.

-

The supernatant containing the His-tagged PD-L1 is loaded onto a Ni-NTA affinity chromatography column.[2]

-

The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.[9]

-

The purified PD-L1 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 100-250 mM).[9]

-

The eluted protein is dialyzed against a suitable buffer for storage and subsequent experiments.

-

Protein purity and identity are confirmed by SDS-PAGE and Western blot analysis.[2]

-

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay is used to determine the IC50 value of inhibitors of the PD-1/PD-L1 interaction.

-

Principle: The assay utilizes tagged recombinant PD-1 and PD-L1 proteins and corresponding anti-tag antibodies labeled with HTRF donor and acceptor fluorophores. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that block this interaction cause a decrease in the HTRF signal.[10]

-

Protocol:

-

The assay is performed in a low-volume 384-well white plate.

-

Serial dilutions of this compound (or other test compounds) in DMSO are added to the wells. The final DMSO concentration should be kept low (e.g., 1%).

-

Tagged human PD-L1 (e.g., His-tagged, 10 nM final concentration) is added and pre-incubated with the inhibitor for a defined period (e.g., 15-40 minutes) at room temperature.

-

Tagged human PD-1 (e.g., Fc-tagged, 20 nM final concentration) is then added, and the mixture is incubated for another 15 minutes.

-

HTRF detection reagents (e.g., Europium cryptate-labeled anti-Fc antibody and Allophycocyanin-labeled anti-His antibody) are added.

-

The plate is incubated for 30-60 minutes at room temperature to allow for signal development.[3]

-

The fluorescence is read on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).

-

The HTRF ratio (665 nm/620 nm) is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Surface Plasmon Resonance (SPR) PD-1/PD-L1 Blockade Assay

SPR is a label-free technique used to measure real-time binding kinetics and can be adapted to screen for inhibitors.

-

Principle: One of the interacting partners (e.g., PD-1) is immobilized on a sensor chip. The other partner (PD-L1) is flowed over the surface, and their binding is detected as a change in the refractive index. To test for inhibition, PD-L1 is pre-incubated with the inhibitor before being flowed over the chip. A reduction in the binding signal indicates inhibition.[8]

-

Protocol:

-

A sensor chip (e.g., CM5) is activated for amine coupling.

-

Human PD-1 protein is immobilized onto the surface of the sensor chip. A reference flow cell is typically prepared with blank immobilization.[1][11]

-

The chip surface is then blocked.

-

For the blockade assay, a constant concentration of human PD-L1 is pre-incubated with a serial dilution of this compound.

-

These mixtures are then injected over the PD-1-immobilized surface.[8]

-

The binding response (in Response Units, RU) is measured in real-time.

-

The surface is regenerated between injections with a low pH buffer (e.g., glycine-HCl).

-

The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 is determined.[8]

-

X-ray Co-crystallization of PD-L1 with this compound

This technique provides a high-resolution 3D structure of the protein-inhibitor complex, revealing the precise binding mode.

-

Protocol:

-

Purified human PD-L1 ectodomain is concentrated to a high concentration (e.g., 7.5 mg/mL) in a suitable buffer (e.g., 25 mM Tris, pH 7.5, 150 mM NaCl).[12]

-

This compound is mixed with the purified PD-L1 at a slight molar excess and incubated on ice for at least one hour to allow for complex formation.[12]

-

Crystallization screening is performed using the sitting-drop vapor diffusion method.[12] This involves mixing a small volume of the protein-inhibitor complex with an equal volume of a reservoir solution containing a precipitant.

-

Diffraction-quality crystals are grown by equilibrating the drop against a larger volume of the reservoir solution. A reported condition for a similar PD-L1/small molecule complex is 20% PEG 3000, 0.1 M sodium citrate, pH 5.5.[12]

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data is collected at a synchrotron source.

-

The crystal structure is solved and refined to reveal the atomic details of the interaction between this compound and the PD-L1 dimer.[6]

-

Jurkat T-Cell Activation Assay

This cell-based assay assesses the ability of this compound to restore T-cell activation in the presence of PD-L1.

-

Principle: Jurkat T-cells, which express PD-1, are co-cultured with cells expressing PD-L1 and a T-cell receptor (TCR) activator. The PD-1/PD-L1 interaction inhibits TCR signaling and subsequent T-cell activation (e.g., IL-2 production). An effective inhibitor like this compound will block this interaction and restore T-cell activation, which can be measured by quantifying IL-2 levels or a reporter gene.[5]

-

Protocol:

-

CHO cells are engineered to stably express human PD-L1 and a TCR activator (PD-L1/TCR Activator CHO cells).[12]

-

PD-L1/TCR Activator CHO cells are seeded in a 96-well plate and incubated overnight.[12]

-

The next day, the medium is removed, and serial dilutions of this compound (or a control antibody) are added to the wells and incubated for 30 minutes.[12]

-

PD-1 expressing Jurkat cells (e.g., a reporter cell line where luciferase is under the control of the IL-2 promoter) are added to the wells.[12]

-

The co-culture is incubated for a period of time (e.g., 6 hours for reporter gene assays or longer for cytokine measurements).

-

T-cell activation is quantified by measuring the reporter gene activity (e.g., luciferase) or by measuring cytokine (e.g., IFN-γ or IL-2) secretion into the supernatant by ELISA.[5]

-

SCC-3 Cancer Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of a PD-L1-positive cancer cell line.

-

Principle: The proliferation of SCC-3 cells, which are strongly positive for PD-L1, is measured in the presence of varying concentrations of this compound. A reduction in cell proliferation indicates a cytotoxic or cytostatic effect of the compound.

-

Protocol:

-

SCC-3 cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0-100 µM).[1]

-

The cells are incubated for a prolonged period (e.g., 4 days).[1]

-

Cell proliferation is assessed using a standard method such as MTT, WST-1, or a fluorescence-based assay that measures the number of viable cells.

-

The absorbance or fluorescence is read on a plate reader.

-

The IC50 value for the inhibition of proliferation is calculated from the dose-response curve.

-

This technical guide provides a detailed understanding of the mechanism of action of this compound and the experimental approaches used for its characterization. The provided protocols offer a foundation for researchers to further investigate this and other small molecule inhibitors of the PD-1/PD-L1 pathway.

References

- 1. Video: Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology [app.jove.com]

- 2. Construction of high level prokaryotic expression and purification system of PD-L1 extracellular domain by using Escherichia coli host cell machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. revvity.com [revvity.com]

- 11. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]

- 12. bpsbioscience.com [bpsbioscience.com]

Preclinical Antitumor Activity of BMS-202: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-202 is a small-molecule inhibitor targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) signaling axis, a critical immune checkpoint pathway often exploited by tumors to evade immune surveillance.[1][2] Unlike monoclonal antibodies that target this pathway extracellularly, this compound acts by binding to the PD-L1 dimer interface, inducing its dimerization and preventing its interaction with the PD-1 receptor on T-cells.[1][3] This disruption is intended to restore T-cell-mediated antitumor immunity. This document provides a comprehensive overview of the preclinical antitumor activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms and workflows.

Core Mechanism of Action

This compound is a potent, nonpeptidic inhibitor of the PD-1/PD-L1 interaction, demonstrating an IC50 of 18 nM and a dissociation constant (KD) of 8 μM in binding assays.[4] Biophysical and crystallographic studies have revealed that this compound stabilizes a homodimer of PD-L1 by binding to a deep hydrophobic pocket at the dimer interface.[4][5] This induced dimerization sterically hinders the binding of PD-L1 to PD-1, thereby blocking the downstream signaling that leads to T-cell exhaustion and immune suppression.[3][5] The reactivation of T-cells is evidenced by an enhanced production of interferon-gamma (IFN-γ) and an increase in the population of CD8+ T-cells in the tumor microenvironment.[1]

In Vitro Antitumor Activity

The in vitro efficacy of this compound has been evaluated across various cancer cell lines, demonstrating both direct cytotoxic effects and inhibition of proliferation.

| Cell Line | Cancer Type | Metric | Value | Reference |

| SCC-3 | Lymphoma (PD-L1 positive) | IC50 | 15 µM | [2][4][5] |

| Jurkat | T-cell leukemia (anti-CD3 activated) | IC50 | 10 µM | [2][4][5] |

| A375 | Melanoma | IC50 | 5 µM | [6] |

| U251 | Glioblastoma | Cell Viability Reduction | Significant at 10 µM | [7] |

| LN229 | Glioblastoma | Cell Viability Reduction | Significant at 10 µM | [7] |

| B16-F10 | Melanoma | - | - | [1][8] |

Table 1: Summary of In Vitro Activity of this compound

Studies have also indicated that this compound can inhibit cell migration and invasion in glioblastoma and melanoma cell lines.[1][6] Interestingly, some research suggests that the antitumor effect of this compound may be partly mediated by a direct, off-target cytotoxic effect, in addition to its immune-mediated mechanism.[2][3][5]

In Vivo Antitumor Efficacy

Preclinical in vivo studies have demonstrated the antitumor activity of this compound in various mouse models.

| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |

| Humanized MHC-double knockout NOG mice | Human SCC-3 Lymphoma | 20 mg/kg, intraperitoneal, daily for 9 days | 41% | Showed a clear antitumor effect. | [4][5] |

| B16-F10 melanoma-bearing mice | B16-F10 Melanoma | 60 mg/kg | 50.1% | Increased IFN-γ levels and CD8+ T-cell infiltration. | [5][8] |

| Nude mice | Human U251 Glioblastoma Xenograft | Not specified | Significant inhibition | - | [7] |

| Nude mice | Human A375 Melanoma Xenograft | Not specified | Significant inhibition | Enhanced by mitochondrial pyruvate carrier inhibitor. | [6] |

Table 2: Summary of In Vivo Efficacy of this compound

Pharmacokinetic studies in B16-F10 melanoma-bearing mice indicated that this compound is well-absorbed and distributes into tumors at concentrations higher than those required to block the PD-1/PD-L1 interaction.[1][8]

Signaling Pathways and Experimental Workflows

PD-1/PD-L1 Signaling Pathway and this compound Inhibition

The following diagram illustrates the mechanism of action of this compound in blocking the PD-1/PD-L1 signaling pathway.

Caption: Mechanism of this compound in blocking the PD-1/PD-L1 interaction.

General Experimental Workflow for In Vivo Antitumor Activity Assessment

The diagram below outlines a typical workflow for evaluating the in vivo efficacy of this compound in a mouse tumor model.

Caption: Workflow for in vivo evaluation of this compound antitumor activity.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the IC50 of this compound for the PD-1/PD-L1 interaction.

-

Principle: A competitive binding assay where the binding of a fluorescently labeled PD-1 to a biotinylated PD-L1 (captured on a streptavidin-coated plate) results in a FRET signal. Unlabeled this compound competes for binding to PD-L1, causing a decrease in the FRET signal.

-

Materials: Recombinant human PD-1 and PD-L1 proteins, HTRF donor and acceptor fluorophores, assay buffer, microplates.

-

Procedure:

-

A solution of this compound at various concentrations is pre-incubated with PD-L1 protein.

-

Fluorescently labeled PD-1 is added to the mixture.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The HTRF signal is read using a compatible plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[8]

-

Cell Viability and Proliferation Assays (e.g., CCK-8)

These assays measure the effect of this compound on the viability and proliferation of cancer cells.

-

Principle: Colorimetric assays where a tetrazolium salt is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Materials: Cancer cell lines, cell culture medium, this compound, CCK-8 or similar reagent, 96-well plates.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 24-96 hours).[4][7]

-

The CCK-8 reagent is added to each well and incubated.

-

The absorbance is measured at the appropriate wavelength using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

-

In Vivo Tumor Xenograft Model

This model is used to assess the antitumor efficacy of this compound in a living organism.

-

Principle: Human or murine cancer cells are implanted into immunocompromised or syngeneic mice, respectively. The effect of this compound on tumor growth is then evaluated.

-

Materials: Mice (e.g., NOG, nude, C57BL/6), cancer cell lines, this compound formulation, calipers for tumor measurement.

-

Procedure:

-

A specific number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously or orthotopically into the mice.[8]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered according to the specified dosing regimen (e.g., intraperitoneal injection).[4]

-

Tumor volume and mouse body weight are measured regularly.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for Ki-67, flow cytometry for immune cell infiltration).[6]

-

Conclusion

The preclinical data for this compound demonstrates its potential as a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint. It exhibits potent in vitro and in vivo antitumor activity across a range of cancer types. The mechanism of action, involving the induction of PD-L1 dimerization, offers a distinct therapeutic approach compared to antibody-based immunotherapies.[1] Further investigation into its potential off-target effects and synergistic combinations with other anticancer agents is warranted to fully elucidate its therapeutic potential.

References

- 1. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of this compound: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]

- 3. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to BMS-202 (CAS: 1675203-84-5): A Potent PD-1/PD-L1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-202 is a potent, non-peptidic small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1][2][3] With a CAS number of 1675203-84-5, this compound has demonstrated significant anti-tumor activity in a variety of preclinical models, including glioblastoma, melanoma, and squamous cell carcinoma.[4][5][6][7] Its unique mechanism of action, which involves inducing the dimerization of PD-L1, sets it apart from monoclonal antibody-based immunotherapies.[1][2][8] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and the signaling pathways it modulates. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Introduction

The PD-1/PD-L1 signaling axis is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance.[9] Inhibition of this pathway has emerged as a revolutionary strategy in cancer immunotherapy. This compound, developed by Bristol-Myers Squibb, represents a promising small-molecule approach to targeting this interaction.[4][7] Unlike large monoclonal antibodies, small molecules like this compound may offer advantages such as oral bioavailability and better tumor penetration.[6] This document serves as a comprehensive resource for researchers and drug developers working with or interested in this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1675203-84-5 | [1][10][11] |

| Molecular Formula | C₂₅H₂₉N₃O₃ | [4][10][11] |

| Molecular Weight | 419.52 g/mol | [2][10][12] |

| IUPAC Name | N-(2-(((2-methoxy-6-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)pyridin-3-yl)methyl)amino)ethyl)acetamide | [4][11] |

| Synonyms | BMS202, PD-1/PD-L1 inhibitor 2, PCC0208025 | [3][6][12] |

Mechanism of Action

This compound functions by directly binding to PD-L1, thereby blocking its interaction with the PD-1 receptor.[1][2] Biophysical studies, including X-ray crystallography, have revealed that this compound binds to a deep hydrophobic pocket at the interface of a PD-L1 homodimer.[1] This binding event stabilizes the dimeric form of PD-L1, which is thought to be incompetent for binding to PD-1, thus preventing the transmission of the inhibitory signal to T cells and restoring their anti-tumor activity.[2][8][13]

Quantitative Biological Data

Table 4.1: In Vitro Potency and Affinity

| Parameter | Value | Assay | Cell Line/System | Reference |

| IC₅₀ (PD-1/PD-L1 Interaction) | 18 nM | HTRF Binding Assay | Recombinant Proteins | [1][2][3][13] |

| IC₅₀ (PD-1/PD-L1 Interaction) | 235 nM | HTRF Binding Assay | Recombinant Proteins | [2] |

| K_D | 8 µM | - | - | [1][14] |

| IC₅₀ (Cell Proliferation) | 15 µM | CCK-8 Assay | SCC-3 (PD-L1 positive) | [1][7][14] |

| IC₅₀ (Cell Proliferation) | 10 µM | CCK-8 Assay | Jurkat (anti-CD3 activated) | [1][7][14] |

| IC₅₀ (Cell Viability) | ~150 nM | - | Glioblastoma Multiforme Cell Lines | [8] |

Table 4.2: In Vivo Efficacy

| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |

| Humanized MHC-dKO NOG mice | - | 20 mg/kg, i.p., daily for 9 days | Clear antitumor effect | [1][14] |

| B16-F10 melanoma-bearing mice | B16-F10 | 30 or 60 mg/kg, p.o., twice daily for 13 days | Significant tumor inhibition | [4] |

| Nude mice xenograft | U251 (Glioblastoma) | - | Significantly inhibited tumor growth | [5] |

Table 4.3: Pharmacokinetic Parameters in B16-F10 Melanoma-Bearing Mice (Single Oral Dose of 60 mg/kg)

| Compartment | Time Point | Concentration |

| Plasma | 1 h | ~4.36 nM |

| 3 h | ~3.94 nM | |

| 8 h | ~3.16 nM | |

| Tumor | 1 h | ~160.7 nmol/kg |

| 3 h | ~196.7 nmol/kg | |

| 8 h | ~127.3 nmol/kg | |

| Data derived from a study where this compound was referred to as PCC0208025.[4] |

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, fibrosis, and metabolism.

ERK and TGFβ1/Smad Signaling

In fibroblasts derived from scar tissue, this compound has been demonstrated to decelerate pro-fibrotic effects by downregulating the ERK and TGFβ1/Smad signaling pathways.[3][6] Treatment with this compound leads to a reduction in the phosphorylation of ERK1/2, Smad2, and Smad3.[3][6]

Caption: this compound inhibits pro-fibrotic effects via the TGF-β1/Smad and ERK pathways.

Akt Signaling in Glioblastoma

In glioblastoma (GBM) cells, this compound has been shown to interrupt the PD-L1-Akt-BCAT1 axis.[1] This leads to a reduction in the malignant phenotype of GBM cells by remodeling their metabolism.[1] The inhibition of the Akt pathway is a key mechanism of this compound's anti-tumor activity in this context.

Caption: this compound inhibits glioblastoma malignancy via the PD-L1/Akt/BCAT1 axis.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This protocol is adapted from a study on PCC0208025 (this compound).[2]

-

Reagents and Plate Setup:

-

Prepare dilutions of this compound in an appropriate buffer (e.g., Binding Domain diluent buffer).

-

Use a 384-well plate for the assay.

-

-

Assay Procedure:

-

Add Tag2-PD-1 (final concentration 20 nM), varying concentrations of this compound (e.g., 0.15 nM to 1000 nM), and Tag1-PD-L1 (final concentration 2 nM) sequentially to the wells. The total volume should be 10 µL.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of a detection reagent mixture containing anti-Tag1-EuK (final concentration 1.83 nM) and anti-Tag2-XL665 (final concentration 66.7 nM).

-

Incubate for a specified time according to the manufacturer's instructions.

-

-

Data Acquisition:

-

Read the plate on a compatible HTRF reader, measuring fluorescence at 665 nm and 620 nm.

-

Calculate the HTRF ratio: (OD₆₆₅ nm / OD₆₂₀ nm) × 10⁴.

-

Plot the HTRF ratio against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Caption: Workflow for the HTRF-based PD-1/PD-L1 binding assay.

Cell Counting Kit-8 (CCK-8) Proliferation Assay

This is a general protocol for a CCK-8 assay.[5][11][15][16][17]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Addition and Incubation:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Co-culture Assay for IFN-γ Release

This protocol is based on a study investigating the effects of PCC0208025 (this compound) on T cell activation.[6]

-

Cell Preparation:

-

Isolate human CD3⁺ T cells.

-

Prepare a co-culture of the CD3⁺ T cells with a source of PD-L1 (e.g., recombinant human PD-L1 protein or PD-L1-expressing cells).

-

-

Assay Setup:

-

Plate the CD3⁺ T cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate.

-

Add anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to activate the T cells.

-

Add the source of PD-L1.

-

Add varying concentrations of this compound (e.g., 0.01 µM to 10 µM).

-

-

Incubation:

-

Incubate the co-culture for 72 hours at 37°C in a humidified incubator.

-

-

IFN-γ Measurement:

-

Collect the culture supernatant.

-

Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Conclusion

This compound is a well-characterized small molecule inhibitor of the PD-1/PD-L1 interaction with demonstrated preclinical anti-tumor activity. Its unique mechanism of inducing PD-L1 dimerization and its ability to modulate key signaling pathways in cancer and fibrotic diseases make it a valuable tool for research and a potential candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for scientists and researchers to explore the full therapeutic potential of this compound.

References

- 1. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a PD-1/PD-L1 inhibitor, decelerates the pro-fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ptglab.com [ptglab.com]

- 16. bosterbio.com [bosterbio.com]

- 17. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to the Investigational New Drug Bms-202

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bms-202 is an investigational, non-peptidic small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, developed by Bristol-Myers Squibb.[1][2] As a key regulator of the adaptive immune response, the PD-1/PD-L1 pathway is a critical target in immuno-oncology. Upregulation of PD-L1 on tumor cells allows them to evade immune surveillance by binding to PD-1 on activated T cells, thus inhibiting T-cell-mediated antitumor responses. This compound represents a promising therapeutic agent designed to disrupt this interaction and restore antitumor immunity.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, biophysical and cellular activity, and preclinical antitumor effects.

Core Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Biophysical and Biochemical Activity

| Parameter | Value | Assay | Source |

| IC50 (PD-1/PD-L1 Interaction) | 18 nM (0.018 µM) | Homogeneous Time-Resolved Fluorescence (HTRF) | [1][3][5] |

| 235 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [3] | |

| Kd (Binding to PD-L1) | 8 µM | Not Specified | [1][6] |

| Molecular Weight | 419.5 Da | Not Applicable | [7] |

Table 2: In Vitro Cellular Activity

| Cell Line | Effect | IC50 | Source |

| SCC-3 (Strongly PD-L1-positive) | Inhibition of proliferation | 15 µM | [1][8] |

| Jurkat (Anti-CD3 antibody-activated) | Inhibition of proliferation | 10 µM | [1][8] |

| U251 (Glioblastoma) | Reduced cell viability | 10 µM (at 24h) | [9] |

| LN229 (Glioblastoma) | Reduced cell viability | 10 µM (at 24h) | [9] |

| HEB (Normal glial cells) | No significant effect on viability | Not Applicable | [9] |

Table 3: In Vivo Antitumor Activity

| Animal Model | Treatment Regimen | Outcome | Source |

| Humanized MHC-dKO NOG mice with SCC-3 xenograft | 20 mg/kg, intraperitoneal injection, daily for 9 days | Clear antitumor effect compared to controls | [1] |

| B16-F10 melanoma-bearing mice | Not specified | Significantly decreased tumor volumes and weights | [3] |

| U251 glioblastoma-bearing nude mice | 20 mg/kg | Significantly inhibited tumor growth | [9] |

Mechanism of Action

This compound functions by directly binding to PD-L1, which blocks the interaction between PD-1 and PD-L1.[1] Structural and biophysical studies have revealed a unique mechanism where this compound induces the dimerization of PD-L1.[1][7][10] The small molecule is located at the center of the homodimer, filling a deep hydrophobic pocket and creating additional interactions between the two PD-L1 monomers.[1][10] This dimerization physically prevents PD-L1 from binding to its cognate receptor PD-1 on T cells, thereby releasing the "brake" on the immune system and allowing for T-cell-mediated killing of tumor cells.[3]

In the tumor microenvironment, this blockade of the PD-1/PD-L1 signaling pathway leads to an increase in the frequency and cytotoxic activity of tumor-infiltrating CD8+ T cells and an enhancement of IFN-γ levels.[3][4]

Caption: this compound binds to PD-L1, inducing dimerization and blocking the inhibitory PD-1 interaction.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is utilized to quantify the ability of this compound to inhibit the binding of PD-1 to PD-L1.[3]

-

Materials: Tag2-PD-1, Tag1-PD-L1, anti-Tag1-EuK (HTRF donor), anti-Tag2-XL665 (HTRF acceptor), Binding Domain diluent buffer, 384-well plate.

-

Procedure:

-

Dilute Tag2-PD-1 (final concentration 20 nM), Tag1-PD-L1 (final concentration 2 nM), and varying concentrations of this compound (e.g., 0.15 to 1000 nM) in the diluent buffer.[3]

-

Add the components sequentially to a 384-well plate for a total volume of 10 µl.[3]

-

Pre-incubate the plate for 15 minutes.[3]

-

Add 10 µl of a detection reagent containing anti-Tag1-EuK (final concentration 1.83 nM) and anti-Tag2-XL665 (final concentration 66.7 nM).[3]

-

Measure the HTRF signal (665 nm/620 nm ratio) using a suitable plate reader.[3]

-

The HTRF ratio is calculated as (OD665 nm / OD620 nm) x 104.[3] A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction.

-

Caption: Workflow for the HTRF-based PD-1/PD-L1 binding inhibition assay.

Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines and activated T cells.[1][8]

-

Cell Lines: SCC-3 (strongly PD-L1-positive) or Jurkat cells (activated with anti-CD3 antibody).[1]

-

Procedure:

-

Seed the cells in appropriate culture plates.

-

Treat the cells with a range of this compound concentrations (e.g., 0-100 µM).[1]

-

Incubate the cells for a specified period (e.g., 4 days).[1]

-

Assess cell proliferation/viability using a standard method such as CCK-8, MTS, or direct cell counting.

-

Calculate the IC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.

-

Western Blotting for Signaling Pathway Analysis

This technique can be used to investigate the downstream effects of this compound on intracellular signaling pathways.[1]

-

Procedure:

-

Treat cultured cells (e.g., Lβt2 cells) with this compound (e.g., 25 µM) for a specified time (e.g., 24 hours).[1]

-

Lyse the cells to extract total protein.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., p-p38 MAPK, p38 MAPK, p-JNK, JNK, p-ERK, ERK) and a loading control (e.g., α-tubulin).[1]

-

Incubate with appropriate secondary antibodies and visualize the protein bands to assess changes in protein expression and phosphorylation states.

-

In Vivo Antitumor Efficacy Study

These studies evaluate the antitumor effect of this compound in a living organism.[1]

-

Animal Model: Humanized MHC-double knockout (dKO) NOG mice.[1]

-

Procedure:

-

Implant human tumor cells (e.g., SCC-3) into the mice to establish xenografts.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via a specified route and schedule (e.g., 20 mg/kg, intraperitoneal injection, daily for 9 days).[1]

-

Administer a vehicle control to the control group.

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, tumors may be excised and weighed, and further analysis (e.g., immunohistochemistry for lymphocyte accumulation) can be performed.[8]

-

Conclusion

This compound is a potent small molecule inhibitor of the PD-1/PD-L1 interaction with a novel mechanism of action involving the induction of PD-L1 dimerization. Preclinical data demonstrates its ability to block this critical immune checkpoint, inhibit the proliferation of cancer cells and activated T cells in vitro, and exert significant antitumor effects in vivo. These findings underscore the potential of this compound as a therapeutic agent in oncology, offering a differentiated approach compared to monoclonal antibody-based immunotherapies. Further clinical investigation is warranted to determine its safety and efficacy in patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]

- 8. Antitumor activity of the PD-1/PD-L1 binding inhibitor this compound in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic remodeling by the PD-L1 inhibitor this compound significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]

BMS-202: A Small Molecule Inhibitor of the PD-1/PD-L1 Axis in Immuno-Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. By targeting inhibitory pathways that tumor cells exploit to evade immune surveillance, these agents can unleash the body's own immune system to fight cancer. The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical axis in this process. While monoclonal antibodies targeting PD-1 or PD-L1 have achieved significant clinical success, there is a growing interest in the development of small molecule inhibitors which may offer advantages such as oral bioavailability and improved tumor penetration.[1] BMS-202 is a potent, non-peptidic small molecule inhibitor of the PD-1/PD-L1 interaction that has demonstrated promising anti-tumor activity in a variety of preclinical models.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data, and detailed experimental methodologies to support further research and development in the field of immuno-oncology.

Core Mechanism of Action

This compound functions by directly binding to PD-L1 and inducing its dimerization.[4][5] This induced homodimerization of PD-L1 sterically hinders its interaction with the PD-1 receptor on T cells.[6][7] By blocking the PD-1/PD-L1 signaling pathway, this compound prevents the inactivation of T lymphocytes, thereby restoring their ability to recognize and eliminate tumor cells.[8] Crystallographic and biophysical studies have shown that this compound occupies a deep hydrophobic pocket at the interface of the PD-L1 dimer, stabilizing the complex and preventing its engagement with PD-1.[2][4] This unique mechanism of action distinguishes it from antibody-based inhibitors and highlights its potential as a novel therapeutic agent. Some studies also suggest that this compound may have direct effects on tumor cells, including the inhibition of proliferation and the promotion of apoptosis.[9]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and experimental evaluation of this compound, the following diagrams are provided.

Preclinical Data Summary

This compound has been evaluated in a range of in vitro and in vivo models, demonstrating its potential as an immuno-oncology agent. The following tables summarize the key quantitative data from these studies.

In Vitro Activity

| Assay Type | Cell Line(s) | Parameter | Value | Reference |

| PD-1/PD-L1 Interaction | - | IC50 | 18 nM | [2] |

| PD-1/PD-L1 Interaction | - | KD | 8 µM | [2] |

| Cell Proliferation | SCC-3 (PD-L1 positive) | IC50 | 15 µM | [2][4] |

| Cell Proliferation | Jurkat (anti-CD3 activated) | IC50 | 10 µM | [2][4] |

| Cell Proliferation | A375 Melanoma | IC50 | ~5 µM | [9] |

| Cell Viability | U251 Glioblastoma | - | Significant reduction at 10 µM | [10] |

| Cell Viability | LN229 Glioblastoma | - | Significant reduction at 10 µM | [10] |

In Vivo Antitumor Activity

| Animal Model | Tumor Model | Treatment | Outcome | Reference |

| Humanized MHC-dKO NOG mice | Human SCC-3 Xenograft | 20 mg/kg, i.p., daily for 9 days | Significant antitumor effect compared to control. | [2][4] |

| Nude mice | U251 Glioblastoma Xenograft | Not specified | Significantly inhibited tumor growth. | [10] |

| B16-F10 melanoma-bearing mice | B16-F10 Melanoma | Not specified | Antitumor effects, enhanced plasma IFN-γ levels, increased CD8+ T cells. | [8][11] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the ability of this compound to inhibit the interaction between PD-1 and PD-L1.

-

Reagents and Materials:

-

Recombinant human PD-1 protein

-

Recombinant human PD-L1 protein

-

HTRF detection reagents (e.g., terbium-conjugated anti-tag antibody and d2-conjugated anti-tag antibody)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound at various concentrations

-

384-well low-volume microplates

-

-

Procedure:

-

A solution of recombinant human PD-L1 is incubated with varying concentrations of this compound in the assay buffer.

-

Recombinant human PD-1 protein is then added to the mixture.

-

The HTRF detection reagents are added, and the plate is incubated at room temperature, protected from light.

-

The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).

-

The ratio of the two fluorescence intensities is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

-

Cell Viability and Proliferation Assays

These assays measure the effect of this compound on the growth and viability of cancer cells.

-

Reagents and Materials:

-

Cancer cell lines (e.g., SCC-3, Jurkat, A375)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

Cell counting kit-8 (CCK-8) or MTT reagent

-

96-well cell culture plates

-

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound (e.g., 0-100 µM) for a specified duration (e.g., 4 days).[2]

-

For Jurkat cells, stimulation with an anti-CD3 antibody is performed to activate the cells.[2]

-